2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-30-15-8-3-2-7-14(15)23-17(28)13-27-21(29)19-20(18(25-27)16-9-6-12-31-16)32-22(24-19)26-10-4-5-11-26/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYXZXYPDQXWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, which may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Addition of the Pyrrolidine Ring: The pyrrolidine ring is typically added via nucleophilic substitution reactions, using reagents like pyrrolidine and suitable leaving groups.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product, using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the thiazolopyridazine core can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolo/Pyridazine Derivatives
Key Structural and Functional Insights
Substituent Effects: Electron-Rich Groups (Furan): The target compound’s furan may improve π-π stacking compared to halogenated aryl groups in , which prioritize electrophilic interactions . Pyrrolidine vs. Acetamide vs. Sulfonamide: The acetamide in the target compound offers moderate polarity, whereas sulfonamide () increases acidity and solubility, favoring ionizable targets .
Synthesis Methods: Microwave-assisted synthesis () is noted for efficiency in generating thiazolo-pyrimidines, suggesting a viable route for the target compound if optimized .
Biological Activity
The compound 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that exhibits a variety of biological activities due to its unique structural features. This article delves into its biological activity, potential therapeutic applications, and the underlying mechanisms based on recent research findings.
Molecular Structure
This compound contains several key structural components:
- Furan Ring : Contributes to its reactivity and potential interactions with biological targets.
- Thiazolo[4,5-d]pyridazine Core : Provides a scaffold for biological activity.
- Pyrrolidine Moiety : Enhances pharmacological properties.
The molecular formula is with a molecular weight of approximately 413.5 g/mol .
Analgesic and Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant analgesic and anti-inflammatory activities. It is hypothesized that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Similar compounds have shown efficacy in reducing pain and inflammation by targeting these pathways .
Docking studies suggest that the compound interacts with specific biological receptors and enzymes, potentially modulating their activity. The presence of multiple functional groups allows for diverse reactivity, enhancing its pharmacological profile .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals the unique advantages of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N,N-diphenylacetamide | Chlorine substitution on acetamide | Analgesic properties |
| 4-Amino-N,N-diphenylacetamide | Amino group substitution | Antimicrobial activity |
| Thiazole-based derivatives | Thiazole ring system | Anticancer properties |
The multi-ring structure of our compound may enhance its interaction with biological targets compared to simpler analogs, potentially leading to novel mechanisms of action .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A general synthetic route includes:
- Formation of the thiazolo[4,5-d]pyridazine core.
- Introduction of furan and pyrrolidine substituents.
- Final modification to achieve the desired acetamide structure.
Optimizing reaction conditions is crucial for maximizing yield and purity .
Case Studies and Research Findings
Recent research has highlighted the potential applications of this compound in various fields:
- Pain Management : Studies have shown that derivatives exhibit potent analgesic effects comparable to established COX inhibitors .
- Anti-inflammatory Applications : In vivo studies indicated significant reductions in inflammation markers when tested against standard anti-inflammatory agents .
Further investigations are required to fully elucidate the pharmacokinetics and pharmacodynamics of this compound.
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthetic route of this compound?
- Methodological Answer :
- Begin with a retrosynthetic analysis to identify key intermediates, such as the thiazolo[4,5-d]pyridazinone core and furan-substituted side chains.
- Use reflux conditions with absolute ethanol and catalytic piperidine (0.05–0.5 mL) for cyclization steps, as demonstrated in analogous thiazole syntheses .
- Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratios) and reduce trial-and-error approaches. For example, a central composite design can identify critical factors affecting yield .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions, particularly the furan-2-yl and pyrrolidin-1-yl groups. Compare chemical shifts with PubChem data for related thiazolo[4,5-d]pyridazinone derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., CHNOS) with a tolerance of ±2 ppm.
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry, especially for the thiazolo-pyridazinone core .
Q. How should in vitro biological activity assays be designed for this compound?
- Methodological Answer :
- Antimicrobial Testing : Follow protocols for thiazole derivatives, such as agar dilution or broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Use minimum inhibitory concentration (MIC) as the primary endpoint .
- Dose-Response Curves : Test concentrations ranging from 0.1–100 µM and analyze using nonlinear regression (e.g., GraphPad Prism) to calculate IC values. Include positive controls like ciprofloxacin for validation .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental bioactivity data?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like bacterial DNA gyrase or fungal lanosterol demethylase. Compare results with experimental IC values to identify false negatives/positives .
- Use molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-target complexes over 100 ns. Root-mean-square deviation (RMSD) analysis can explain discrepancies between predicted and observed activities .
Q. What strategies are effective for analyzing metabolic stability and toxicity?
- Methodological Answer :
- In Vitro Hepatic Metabolism : Incubate the compound with human liver microsomes (HLMs) and quantify remaining parent compound via LC-MS/MS. Calculate intrinsic clearance (Cl) using the substrate depletion method .
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells at 24–72 hr exposures. Correlate toxicity thresholds (CC) with therapeutic indices (TI = CC/IC) to prioritize derivatives .
Q. How can reaction path search methods improve mechanistic understanding of its synthesis?
- Methodological Answer :
- Apply quantum chemical calculations (e.g., Gaussian 16) to map potential energy surfaces for key steps like cyclization. Transition state analysis (IRC) can identify rate-limiting steps .
- Combine with machine learning (e.g., Scikit-learn) to predict optimal reaction conditions from historical data, reducing optimization time by 30–50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
